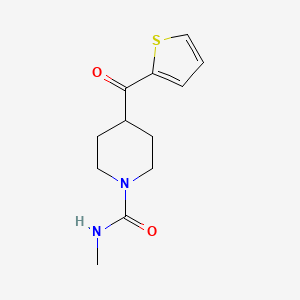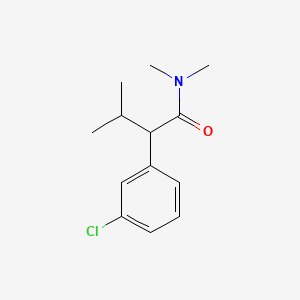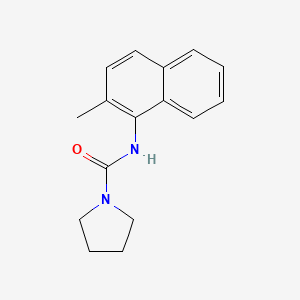
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one, also known as GK-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Russian chemists and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and cardiology. In neurology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been found to have anticancer properties and to inhibit tumor growth in various types of cancer. In cardiology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have cardioprotective effects and to improve cardiac function in animal models of heart failure.
Mécanisme D'action
The exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and to inhibit the JNK/p38 MAPK pathway, which is involved in inflammation and cell death. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have various biochemical and physiological effects in animal models and cell cultures. These include the modulation of neurotransmitter levels, the inhibition of oxidative stress and inflammation, the improvement of mitochondrial function, and the activation of various signaling pathways. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has also been shown to improve cognitive function, reduce tumor growth, and improve cardiac function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one for lab experiments is its low toxicity and high stability. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have low toxicity in animal models and cell cultures, and it is stable under a wide range of conditions. However, one of the limitations of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is its limited solubility in water, which can make it difficult to administer in some experiments. Additionally, the exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one. One area of interest is the development of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one in other fields, such as dermatology and ophthalmology. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one and to identify the specific signaling pathways and molecular targets involved. Overall, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is a promising compound with potential therapeutic applications in a variety of fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one involves the reaction of 3,3-dimethylindole-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one. The synthesis of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2)8-16(11-6-4-3-5-9(11)14)12(17)10-7-19-13(18)15-10/h3-6,10H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXQHDKOSSBUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)C3CSC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)

![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)


![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)